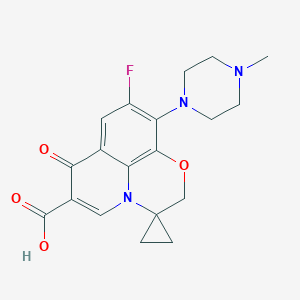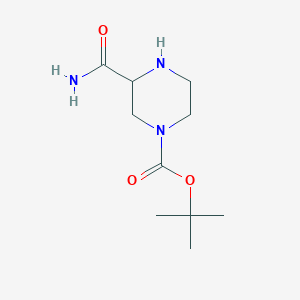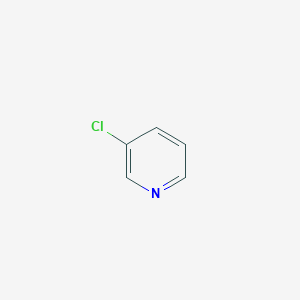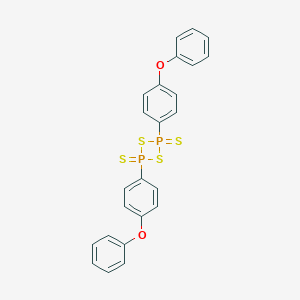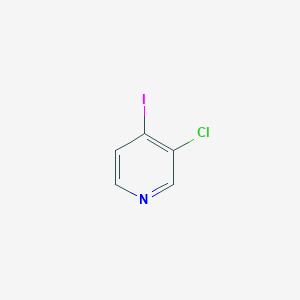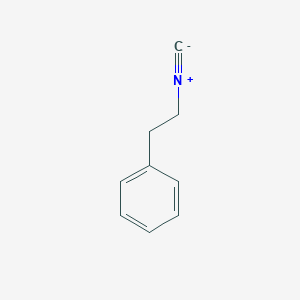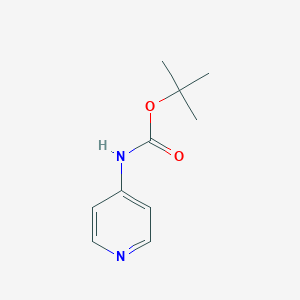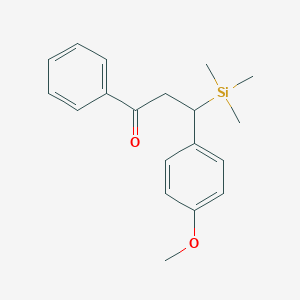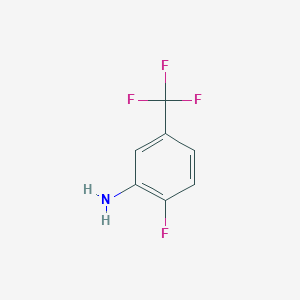![molecular formula C12H15NO4 B048342 2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid CAS No. 119154-03-9](/img/structure/B48342.png)
2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is an organic compound that belongs to the class of amino acids It features a hydroxy(phenyl)acetyl group attached to the amino group of butanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid typically involves the reaction of hydroxy(phenyl)acetic acid with butanoic acid derivatives. One common method is the coupling of hydroxy(phenyl)acetic acid with butanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions . This reaction proceeds through the formation of an amide bond between the carboxyl group of hydroxy(phenyl)acetic acid and the amino group of butanoic acid.
Industrial Production Methods
Industrial production of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid may involve biocatalytic processes, where enzymes are used to catalyze the reaction under environmentally benign conditions . These methods offer advantages such as high enantioselectivity, mild reaction conditions, and high catalytic efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Electrophiles such as alkyl halides in the presence of a base like NaOH.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or substrate, modulating the activity of enzymes involved in metabolic processes. The hydroxy(phenyl)acetyl group can interact with active sites of enzymes, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[Hydroxy(phenyl)acetyl]amino}propanoic acid
- 2-{[Hydroxy(phenyl)acetyl]amino}pentanoic acid
Uniqueness
2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
119154-03-9 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-[(2-hydroxy-2-phenylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-2-9(12(16)17)13-11(15)10(14)8-6-4-3-5-7-8/h3-7,9-10,14H,2H2,1H3,(H,13,15)(H,16,17) |
Clave InChI |
WHKGSZIEKMSQCL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
SMILES canónico |
CCC(C(=O)O)NC(=O)C(C1=CC=CC=C1)O |
Sinónimos |
Butanoic acid, 2-[(hydroxyphenylacetyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



